molecular formula C23H30GdN3O11 B1148213 Gadoxetate CAS No. 135326-11-3

Gadoxetate

Cat. No. B1148213
M. Wt: 681.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadoxetate is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize the liver . It is used in combination with MRI to allow blood vessels, organs, and other non-bony tissues to be seen more clearly . Gadoxetate is used to help diagnose certain disorders of the liver .


Synthesis Analysis

The synthesis of Gadoxetate involves the chelation of a gadolinium ion with ethoxybenzyl diethylenetriaminepentaacetic acid . This forms a stable complex that makes up the drug .


Molecular Structure Analysis

The molecular formula of Gadoxetate is C23H28GdN3Na2O11 . It is a linear, ionic molecule . The structure of Gadoxetate includes a gadolinium ion chelated with ethoxybenzyl diethylenetriaminepentaacetic acid .


Chemical Reactions Analysis

Gadoxetate disodium distributes into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This last phase allows an opportunity to acquire a contrast MRI cholangiogram .


Physical And Chemical Properties Analysis

Gadoxetate has a molecular weight of 725.71 . It is highly water-soluble and hydrophilic, with a lipophilic moiety, the ethoxybenzyl group (EOB) . It is recommended to be stored at 4°C, sealed storage, away from moisture .

Safety And Hazards

Gadoxetate can cause a life-threatening condition in people with advanced kidney disease . Some side effects of Gadoxetate may occur up to several days after injection . Common side effects may include headache, back pain, dizziness, nausea, or feeling hot . It should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis .

Future Directions

The applications of MR with Gadoxetate are increasing, creating new opportunities to optimize and expand current protocols . By utilizing novel techniques and evolving imaging strategies, there is growing evidence that MR with Gadoxetate can assist in patient management with a variety of liver disorders .

properties

IUPAC Name

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHWPSNPWAQNF-LMOVPXPDSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30GdN3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gd-EOB-DTPA

CAS RN

135326-11-3
Record name Gadoxetic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
6,410
Citations
KI Ringe, DB Husarik, CB Sirlin… - American Journal of …, 2010 - Am Roentgen Ray Soc
OBJECTIVE. The purpose of this article is to review the pharmacokinetic and pharmacodynamic properties of gadoxetate disodium (Gd-EOB-DTPA), to describe a workflow-optimized …
Number of citations: 381 www.ajronline.org
I Cruite, M Schroeder, EM Merkle… - American Journal of …, 2010 - Am Roentgen Ray Soc
OBJECTIVE. The purpose of this article is to review the use of gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (gadoxetate disodium [Gd-EOB-DTPA]) in the cirrhotic liver …
Number of citations: 247 www.ajronline.org
YS Choi, J Huh, DC Woo, KW Kim - The British journal of …, 2016 - birpublications.org
… characteristics, gadoxetate-enhanced … use gadoxetate for cellular and molecular imaging. Radiologists and imaging scientists should be familiar with the basic mechanism of gadoxetate …
Number of citations: 26 www.birpublications.org
A Yamada, T Hara, F Li, Y Fujinaga, K Ueda, M Kadoya… - Radiology, 2011 - pubs.rsna.org
… of gadoxetate disodium and ICG in hepatocytes (4,5); therefore, there is a possibility that gadoxetate … could be estimated quantitatively from gadoxetate disodium–enhanced MR images. …
Number of citations: 223 pubs.rsna.org
MS Davenport, BL Viglianti, MM Al-Hawary, EM Caoili… - Radiology, 2013 - pubs.rsna.org
… The two GBCM assessed in our study were gadoxetate disodium and gadobenate dimeglumine. At our institution, gadoxetate disodium is almost always administered at a fixed dose of …
Number of citations: 262 pubs.rsna.org
J Endrikat, SY Kim, T Sakaguchi… - Acta …, 2016 - journals.sagepub.com
… been exposed to gadoxetate disodium worldwide. The purpose of this analysis was to systematically evaluate the safety profile of gadoxetate disodium in the routine clinical setting. …
Number of citations: 18 journals.sagepub.com
JE van Montfoort, B Stieger, DKF Meijer… - … of Pharmacology and …, 1999 - ASPET
… In this study, we demonstrated saturable uptake of gadoxetate by Oatp1 cRNA-… , gadoxetate was not taken up by Oatp2 or OATP cRNA-injected oocytes. Oatp1-mediated gadoxetate …
Number of citations: 277 jpet.aspetjournals.org
H Watanabe, M Kanematsu, S Goshima, H Kondo… - Radiology, 2011 - pubs.rsna.org
… Furthermore, hepatocyte-phase gadoxetate disodium–enhanced MR … To our knowledge, evaluation of gadoxetate disodium–… of hepatocyte-phase gadoxetate disodium–enhanced MR …
Number of citations: 199 pubs.rsna.org
RL Brunsing, DH Chen, A Schlein, T Wolfson… - Radiology: Imaging …, 2019 - pubs.rsna.org
Purpose To describe a single-center preliminary experience with gadoxetate disodium–enhanced abbreviated MRI for hepatocellular carcinoma (HCC) screening and surveillance in …
Number of citations: 36 pubs.rsna.org
AB Meyers, AJ Towbin, S Serai, JI Geller… - Pediatric …, 2011 - Springer
… of gadoxetate disodium. The common bile duct is hyperintense (solid arrow) because of biliary excretion of gadoxetate … a portion of gadoxetate disodium is excreted by the kidneys …
Number of citations: 59 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.